molecular formula C17H19NO2 B484745 N-(3-methoxypropyl)-4-phenylbenzamide CAS No. 349407-20-1

N-(3-methoxypropyl)-4-phenylbenzamide

Cat. No.: B484745
CAS No.: 349407-20-1
M. Wt: 269.34g/mol
InChI Key: MLLTXUCNUJLNGS-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-4-phenylbenzamide is a benzamide derivative characterized by a 3-methoxypropyl group attached to the amide nitrogen and a 4-phenyl substituent on the benzoyl moiety. Characterization typically involves $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry (MS) to confirm structure and purity .

Properties

CAS No.

349407-20-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(3-methoxypropyl)-4-phenylbenzamide

InChI

InChI=1S/C17H19NO2/c1-20-13-5-12-18-17(19)16-10-8-15(9-11-16)14-6-3-2-4-7-14/h2-4,6-11H,5,12-13H2,1H3,(H,18,19)

InChI Key

MLLTXUCNUJLNGS-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzamide derivatives are highly influenced by substituents on the amide nitrogen and benzoyl ring. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Synthesis Highlights Key Characterization Methods Potential Applications Reference
N-(3-Methoxypropyl)-4-phenylbenzamide 3-Methoxypropyl (N), 4-phenyl (benzoyl) Amide coupling with 3-methoxypropylamine $ ^1H $-NMR, MS Antiviral agents (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl (N), 3-methyl (benzoyl) Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol X-ray crystallography, $ ^1H $-NMR, IR Metal-catalyzed C–H functionalization
Compound 24 () Piperazine-hydroxyphenyl (N), dimethoxy (benzoyl) Multi-step synthesis using HBTU, DMF $ ^1H $-NMR, MS, melting point Not specified
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3-yl)methyl)-N-(3-methoxypropyl)benzamide (52) Quinazolinone core, 3-methoxypropyl (N) Stepwise coupling with EDCI/HOBt $ ^1H $-NMR, MS Respiratory syncytial virus (RSV) inhibition

Characterization Techniques

  • Thermal Analysis : Melting points are routinely reported (e.g., ’s compounds), but thermal stability data for the target compound are absent in the evidence .

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